COX-2 vs. COX-1 Differential Inhibition: BzSA Moiety vs. Acetylsalicylic Acid at Equimolar Concentration
At an equimolar concentration of 4.2 mM in vitro, the BzSA moiety of CAS 71735-13-2 exhibits a fundamentally different COX inhibition profile compared to acetylsalicylic acid (ASA). BzSA achieved only 10% COX-1 inhibition while attaining 35% COX-2 inhibition, yielding a COX-2/COX-1 inhibition ratio of 3.5. In contrast, ASA at the same 4.2 mM concentration produced 95% COX-1 inhibition and merely 11% COX-2 inhibition, a COX-2/COX-1 ratio of 0.12 [1]. This represents an approximately 30-fold differential in COX isoform selectivity favoring COX-2 sparing of COX-1 for BzSA relative to ASA.
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (% inhibition at 4.2 mM) |
|---|---|
| Target Compound Data | BzSA: COX-1 = 10%, COX-2 = 35% (COX-2/COX-1 ratio = 3.5) |
| Comparator Or Baseline | ASA (acetylsalicylic acid): COX-1 = 95%, COX-2 = 11% (COX-2/COX-1 ratio = 0.12) |
| Quantified Difference | COX-1 inhibition: 10% vs. 95% (BzSA spares COX-1); COX-2 inhibition: 35% vs. 11% (BzSA 3.2-fold higher COX-2 inhibition) |
| Conditions | In vitro enzymatic assay; 4.2 mM concentration; COX-1 and COX-2 enzymes; DMSO vehicle; n=3 independent experiments. Source: Kamatham et al. 2021, Table 1. |
Why This Matters
This COX-2-selective, COX-1-sparing profile directly addresses the major clinical limitation of aspirin—gastrointestinal and anti-thrombotic side effects from COX-1 inactivation [1], making CAS 71735-13-2 relevant for anti-inflammatory research where COX-1 preservation is critical.
- [1] Kamatham S, Sepuri NBV, Kumar N. Effect of Benzoylsalicylic Acid on IKK-Beta Kinase and NF-κB Pathway in Murine Macrophage raw 264.7 Cells. Preprint (Research Square). 2021. Table 1: COX-1, COX-2 and 5-LOX enzyme assays with BzSA and ASA. DOI: 10.21203/rs.3.rs-941317/v1. View Source
